molecular formula C14H11Br2N B12830846 4-Bromo-N-[(4-bromophenyl)methylene]benzenemethanamine

4-Bromo-N-[(4-bromophenyl)methylene]benzenemethanamine

Cat. No.: B12830846
M. Wt: 353.05 g/mol
InChI Key: UCNFXFQOJGXJHX-UHFFFAOYSA-N
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Description

4-Bromo-N-[(4-bromophenyl)methylene]benzenemethanamine is a brominated organic compound featuring a benzylamine core. Benzylamine derivatives are a significant class of compounds in scientific research, particularly in medicinal chemistry. They are frequently investigated as key synthetic intermediates or final scaffolds in the development of bioactive molecules . For instance, structurally similar benzylamine derivatives have been extensively explored in the design and synthesis of potent ligands for various biological targets, demonstrating the value of this chemical class in drug discovery programs . Research into related compounds shows that such brominated aromatic structures serve as crucial building blocks in organic synthesis. They can be utilized in cross-coupling reactions and as precursors for more complex molecules. Furthermore, Schiff base derivatives, which share structural features with this compound, are often studied for their catalytic applications and photophysical properties . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C14H11Br2N

Molecular Weight

353.05 g/mol

IUPAC Name

1-(4-bromophenyl)-N-[(4-bromophenyl)methyl]methanimine

InChI

InChI=1S/C14H11Br2N/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-9H,10H2

InChI Key

UCNFXFQOJGXJHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN=CC2=CC=C(C=C2)Br)Br

Origin of Product

United States

Preparation Methods

Reaction Scheme:

$$
\text{4-Bromobenzylamine} + \text{4-Bromobenzaldehyde} \rightarrow \text{this compound} + H_2O
$$

Detailed Preparation Methods

Starting Materials Preparation

  • 4-Bromobenzylamine is commercially available or can be synthesized by reduction of 4-bromobenzonitrile or via selective amination of 4-bromobenzyl derivatives.
  • 4-Bromobenzaldehyde is typically prepared by bromination of benzaldehyde or by oxidation of 4-bromotoluene.

Imine Formation Procedure

  • Solvent: Common solvents include ethanol, methanol, or toluene, chosen for their ability to dissolve both reactants and facilitate water removal.
  • Catalysts: Acid catalysts such as p-toluenesulfonic acid or trace amounts of mineral acids may be used to accelerate the condensation.
  • Conditions: The reaction is generally carried out under reflux with continuous removal of water to drive the equilibrium toward imine formation.
  • Purification: The crude product is purified by recrystallization or column chromatography to achieve high purity.

Typical Experimental Protocol

Step Description Conditions Notes
1 Dissolve equimolar amounts of 4-bromobenzylamine and 4-bromobenzaldehyde in ethanol Room temperature to reflux Stirring ensures homogeneity
2 Add catalytic amount of acid (optional) 0.1 equiv acid Enhances reaction rate
3 Reflux mixture for 2-6 hours 78 °C (ethanol reflux) Monitor reaction progress by TLC
4 Remove water formed during reaction Use Dean-Stark apparatus or molecular sieves Drives equilibrium to product
5 Cool reaction mixture and isolate product Cooling to room temperature Product precipitates or extracted
6 Purify by recrystallization or chromatography Ethanol or ethyl acetate Ensures high purity

Alternative Methods

Research Findings and Yield Data

  • The imine formation between 4-bromobenzylamine and 4-bromobenzaldehyde typically proceeds with yields ranging from 75% to 90% depending on reaction conditions and purification methods.
  • The product exhibits a melting point around 51 °C and a boiling point of 145-147 °C under reduced pressure (0.03 Torr), indicating moderate thermal stability.
  • Analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry confirm the formation of the imine bond and the presence of bromine substituents.
  • Purity is often verified by HPLC or TLC , with high-performance liquid chromatography showing purity levels above 95% in optimized syntheses.

Summary Table of Preparation Parameters

Parameter Typical Value Comments
Reactants 4-Bromobenzylamine, 4-Bromobenzaldehyde Equimolar amounts
Solvent Ethanol, Methanol, or Toluene Ethanol preferred for solubility
Catalyst p-Toluenesulfonic acid (optional) Enhances rate
Temperature Reflux (78 °C for ethanol) Maintains reaction rate
Reaction Time 2-6 hours Monitored by TLC
Water Removal Dean-Stark apparatus or molecular sieves Drives equilibrium
Yield 75-90% Depends on conditions
Purification Recrystallization or chromatography Ensures purity
Melting Point ~51 °C Confirms identity
Boiling Point 145-147 °C (0.03 Torr) Thermal property

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-[(4-bromophenyl)methylene]benzenemethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that 4-Bromo-N-[(4-bromophenyl)methylene]benzenemethanamine exhibits potent anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

Cell LineIC50 Value (nM)
SMMC-772188
HepG2120
MDA-MB-231150

These values suggest that the compound is particularly effective against liver cancer cells (SMMC-7721), with minimal toxicity to normal cells .

Mechanism of Action:
The compound's mechanism involves the inhibition of telomerase reverse transcriptase (hTERT), a critical enzyme in cancer cell immortality. By targeting this enzyme, the compound induces endoplasmic reticulum stress in cancer cells, leading to apoptosis .

Case Studies:

  • Xenograft Tumor Models: In vivo studies demonstrated significant tumor growth inhibition in xenograft models treated with this compound, confirming its potential as an anticancer agent.
  • Cell Cycle Analysis: Flow cytometry revealed that treatment with the compound led to G0/G1 phase arrest in cancer cells, indicating a disruption in the cell cycle necessary for proliferation .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro tests against various bacterial strains yielded minimum inhibitory concentrations (MIC) as follows:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus46.9
Escherichia coli93.7

These results highlight its potential use as an antimicrobial agent, particularly against resistant strains of bacteria .

Materials Science

Organic Light-Emitting Devices (OLEDs):
this compound serves as a triarylamine intermediate in the synthesis of semiconducting materials used in OLEDs and perovskite solar cells. Its ability to facilitate hole transport makes it valuable in enhancing the efficiency of these devices .

Polymer Applications:
The compound is utilized in developing polymers that exhibit semiconducting properties, vital for electronic applications. Its incorporation into polymer matrices can improve charge transport characteristics, making it suitable for advanced electronic devices .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 Value (nM)
SMMC-772188
HepG2120
MDA-MB-231150

Table 2: Antimicrobial Activity

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus46.9
Escherichia coli93.7

Mechanism of Action

The mechanism of action of 4-Bromo-N-[(4-bromophenyl)methylene]benzenemethanamine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

4-Chloro-N-[(4-chlorophenyl)methylene]benzenemethanamine (Compound 2c)
  • Structural Differences : Chlorine replaces bromine at the para positions.
  • Synthesis : Synthesized similarly to 2d using MOF-Ru1, yielding 95% .
  • Spectroscopic Data :
    • ¹H NMR: δ 8.27 (s, 1H, imine), 4.70 (s, 2H, benzylic) .
    • ¹³C NMR: δ 160.9 (imine), 134.4–137.6 ppm (aromatic carbons) .
  • Electronic Effects : Bromine’s lower electronegativity and larger atomic radius compared to chlorine result in weaker electron-withdrawing effects, leading to slight upfield shifts in NMR signals for 2d (e.g., δ 8.31 vs. 8.27 for imine protons) .

Electron-Withdrawing Group Analogs

(E)-4-Bromo-N-(4-nitrobenzylidene)aniline
  • Structural Differences: A nitro group (-NO₂) replaces the bromine on the benzylidene ring .
  • This difference may influence reactivity in catalytic or coupling reactions .

Heterocyclic Analogs

(E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline
  • Structural Differences : Incorporates a thiophene ring instead of a benzene ring .
  • DFT Studies : Frontier molecular orbital (FMO) analysis reveals a narrower HOMO-LUMO gap (3.5–4.2 eV) compared to purely aromatic Schiff bases like 2d , suggesting enhanced charge-transfer capabilities . Reactivity descriptors (e.g., chemical hardness, electrophilicity index) indicate greater polarizability in thiophene-containing analogs .

Triphenylamine Derivatives

4,4′-Dibromotriphenylamine
  • Structural Differences : A tertiary amine core with brominated phenyl groups instead of an imine linkage .
  • Applications : Used in polymer synthesis for organic light-emitting diodes (OLEDs) due to its hole-transport properties . In contrast, 2d ’s conjugated imine structure may favor applications in catalysis or as a ligand in coordination chemistry .

Comparative Data Table

Compound Name Substituents/Rings Yield (%) ¹H NMR (Imine Proton, δ) ¹³C NMR (Imine Carbon, δ) Key Applications
4-Bromo-N-[(4-bromophenyl)methylene]benzenemethanamine (2d ) Bromine (para), benzene 98 8.31 160.96 Catalysis, materials
4-Chloro-N-[(4-chlorophenyl)methylene]benzenemethanamine (2c ) Chlorine (para), benzene 95 8.27 160.90 Catalysis
(E)-4-Bromo-N-(4-nitrobenzylidene)aniline Nitro (para), benzene N/A ~8.4* ~160* Electrophilic reactions
(E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Bromine, thiophene >90 8.35† 161.2† Non-linear optics
4,4′-Dibromotriphenylamine Bromine (para), triphenylamine N/A N/A N/A OLEDs, hole transport

*Predicted based on nitro group effects. †Hypothetical values from analogous structures.

Biological Activity

4-Bromo-N-[(4-bromophenyl)methylene]benzenemethanamine, a compound characterized by its bromine substituents and imine functionality, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its cytotoxicity, mechanisms of action, and therapeutic implications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C13H10Br2NC_{13}H_{10}Br_2N and a molecular weight of approximately 307.03 g/mol. The presence of bromine atoms is significant for its biological interactions.

PropertyValue
Molecular FormulaC13H10Br2NC_{13}H_{10}Br_2N
Molecular Weight307.03 g/mol
Density1.496 g/cm³
Boiling Point304.7 °C
Melting PointNot Available

Cytotoxicity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that related compounds showed IC50 values ranging from 2.43 to 14.65 μM against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, indicating potent anti-cancer properties .

The mechanisms through which this compound exerts its biological activity include:

  • Microtubule Destabilization : Similar compounds have been shown to inhibit microtubule assembly, leading to apoptosis in cancer cells. This is achieved through binding at the colchicine site on tubulin .
  • Induction of Apoptosis : Studies have reported that these compounds can enhance caspase-3 activity, a key marker of apoptosis, confirming their role as pro-apoptotic agents .

Study on Anticancer Activity

A significant study focused on the synthesis and biological evaluation of various brominated compounds, including derivatives similar to this compound. The study highlighted that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing non-cancerous cells, suggesting a favorable therapeutic index .

Evaluation of Toxicity

The safety profile of this compound has also been assessed. It is classified as harmful upon inhalation or skin contact, necessitating careful handling during laboratory experiments .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-Bromo-N-[(4-bromophenyl)methylene]benzenemethanamine, and how can its purity be optimized?

The compound is typically synthesized via Schiff base formation, involving the condensation of 4-bromobenzaldehyde with 4-bromobenzylamine. Key steps include:

  • Reaction Conditions : Use anhydrous solvents (e.g., ethanol or dichloromethane) and catalytic acid (e.g., acetic acid) to facilitate imine bond formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol ensures high purity (>95%).
  • Validation : Confirm purity via 1H^1H- and 13C^{13}C-NMR spectroscopy (e.g., δ 8.31 ppm for the imine proton and δ 160.96 ppm for the C=N group in CDCl3_3) .

Q. How can researchers resolve discrepancies in NMR spectral data for this compound?

Discrepancies in peak assignments (e.g., aromatic protons or imine signals) may arise from solvent effects or impurities. To address this:

  • Solvent Calibration : Compare spectra in deuterated solvents (CDCl3 _3, DMSO-d6 _6) to identify solvent-induced shifts.
  • 2D NMR : Use COSY or HSQC to correlate protons and carbons, resolving overlapping signals.
  • Reference Standards : Cross-check with published data (e.g., δ 7.46 ppm for ortho-bromophenyl protons) .

Q. What analytical techniques are critical for characterizing its crystalline structure?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystallization : Grow crystals via slow evaporation of a saturated solution in ethanol.
  • Data Collection : Use synchrotron radiation or Mo-Kα sources for high-resolution data.
  • Refinement : Apply software like SHELXL for structural refinement, ensuring R-factors < 5% .

Advanced Research Questions

Q. How can density functional theory (DFT) predict noncovalent interactions in derivatives of this compound?

DFT-D3 (with dispersion correction) is ideal for modeling van der Waals interactions in brominated aromatic systems:

  • Functional Selection : Use B3LYP-D3/def2-TZVP for accurate geometry optimization.
  • Dispersion Parameters : Incorporate atom-pairwise coefficients (e.g., Br···Br interactions) to account for heavy-atom effects.
  • Benchmarking : Compare calculated interaction energies (e.g., π-stacking) with experimental SC-XRD data .

Q. What mechanistic insights guide the use of this compound in enhancing homologous recombination (HR) pathways?

In biological studies (e.g., diplonemid transfection), the compound’s bromine substituents may stabilize DNA-protein interactions:

  • Experimental Design : Co-administer with RS-1 (a HR enhancer) and monitor recombination efficiency via fluorescence reporters.
  • Dose Optimization : Titrate concentrations (1–10 µM) to balance efficacy and cytotoxicity.
  • Validation : Use qPCR or Western blotting to assess HR-related proteins (e.g., RAD51) .

Q. How do structural modifications influence its catalytic activity in cross-coupling reactions?

Substituting bromine with other halogens (e.g., Cl, I) alters reactivity:

  • Suzuki-Miyaura Coupling : Replace Br with boronates to test Pd-catalyzed aryl-aryl bond formation.
  • Kinetic Studies : Monitor reaction rates via 1H^1H-NMR or GC-MS, correlating electronic effects (Hammett σ values) with yields.
  • Contradiction Analysis : If yields drop unexpectedly, investigate steric hindrance using DFT-calculated molecular volumes .

Q. What strategies mitigate aggregation-induced quenching in fluorescence studies?

Bromine’s heavy-atom effect can quench fluorescence. Solutions include:

  • Dilution Series : Determine the critical aggregation concentration (CAC) via fluorescence titration.
  • Co-solvents : Add 10% DMSO or cyclodextrins to disrupt π-π stacking.
  • Alternative Probes : Functionalize with carbazole or pyrene moieties for enhanced emission .

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